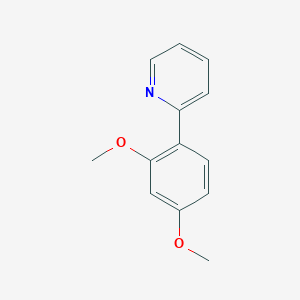

2-(2,4-Dimethoxyphenyl)pyridine

CAS No.: 98061-24-6

Cat. No.: VC8011906

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98061-24-6 |

|---|---|

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 2-(2,4-dimethoxyphenyl)pyridine |

| Standard InChI | InChI=1S/C13H13NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h3-9H,1-2H3 |

| Standard InChI Key | SUCRXPISVHPSRD-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C2=CC=CC=N2)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=CC=N2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a 2,4-dimethoxyphenyl group at the 2-position. The methoxy (-OCH) substituents at the 2- and 4-positions of the phenyl ring contribute to its electron-rich nature, influencing its reactivity and intermolecular interactions. The SMILES notation for the compound is COC1=CC(=C(C=C1)OC)C2=CC=CC=N2, and its InChIKey is JTFFVIBKHIYKCR-UHFFFAOYSA-N .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.25 g/mol |

| CAS Registry Number | 98061-24-6 |

| SMILES | COC1=CC(=C(C=C1)OC)C2=CC=CC=N2 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Synthesis and Characterization

Synthetic Pathways

The most reliable method for synthesizing 2-(2,4-dimethoxyphenyl)pyridine involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This approach utilizes a bromopyridine derivative and 2,4-dimethoxyphenylboronic acid under controlled conditions .

Detailed Procedure

In a representative protocol :

-

Reactants: 2-Bromopyridine (1.0 equiv), 2,4-dimethoxyphenylboronic acid (1.2 equiv).

-

Catalyst System: PdCl(dppf) (2 mol%), sodium carbonate (3.0 equiv).

-

Solvent: Toluene-ethanol (4:1 v/v).

-

Conditions: Stirring at 120°C for 12–18 hours under inert atmosphere.

-

Workup: Filtration through Celite, solvent evaporation, and purification via silica gel chromatography (hexane:ethyl acetate = 9:1).

The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyridine, followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product.

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 120°C | Maximizes coupling efficiency |

| Catalyst Loading | 2 mol% PdCl(dppf) | Balances cost and activity |

| Solvent Ratio | Toluene:EtOH (4:1) | Enhances solubility of reactants |

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural validation:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume